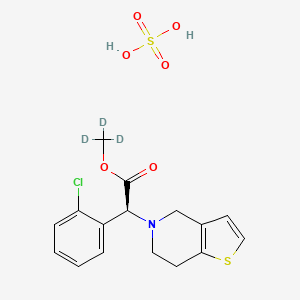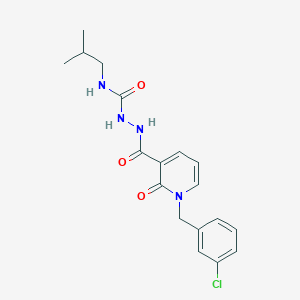
2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isobutylhydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isobutylhydrazinecarboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a carbonyl group (C=O). It also has a chlorobenzyl group, which is a benzene ring with a chlorine atom and a methyl group attached. The compound also contains an isobutylhydrazinecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a chlorobenzyl group, and an isobutylhydrazinecarboxamide group . The exact three-dimensional structure would depend on the specific orientations and conformations of these groups in the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The chlorobenzyl group could undergo nucleophilic substitution reactions. The pyridine ring might participate in electrophilic substitution reactions. The carbonyl group could be involved in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a pyridine ring are often aromatic and relatively stable. The presence of the chlorobenzyl group could make the compound somewhat polar, potentially affecting its solubility in different solvents .科学的研究の応用
Utility in Heterocyclic Synthesis Research has shown that compounds structurally related to 2-(1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carbonyl)-N-isobutylhydrazinecarboxamide can be used as key intermediates in the synthesis of various heterocyclic derivatives. These derivatives include pyrazole, pyridine, and pyrimidine derivatives, which are synthesized using enaminonitriles and related compounds as starting materials. Such compounds have been characterized by their spectral data and evaluated for potential applications, including antimicrobial activities (Fadda et al., 2012; Gouda et al., 2010).
Synthesis of New Tetrahydrobenzo[b]thiophene Derivatives Another study explored the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, showcasing the utility of such compounds in creating carboxamide derivatives. These derivatives were synthesized through reactions with either aliphatic or aromatic primary amines, demonstrating the versatility of these compounds in synthetic chemistry (Abdalha et al., 2011).
Antimicrobial and Anticancer Evaluation Several studies have focused on the synthesis and evaluation of new compounds derived from similar chemical frameworks for antimicrobial and anticancer properties. This includes the development of thiazole and pyrazole derivatives based on tetrahydrobenzothiophene moieties, with some compounds exhibiting promising activities. Such research underscores the potential of these compounds in developing new therapeutic agents (Gouda et al., 2010; Bondock & Gieman, 2015).
将来の方向性
特性
IUPAC Name |
1-[[1-[(3-chlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-12(2)10-20-18(26)22-21-16(24)15-7-4-8-23(17(15)25)11-13-5-3-6-14(19)9-13/h3-9,12H,10-11H2,1-2H3,(H,21,24)(H2,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSPNZPQPRLQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,2-Trifluoro-1-[3-(piperidin-2-yl)piperidin-1-yl]ethan-1-one hydrochloride](/img/structure/B2927020.png)


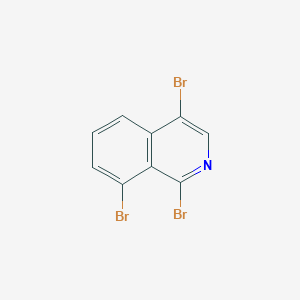

![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 3,4-dimethoxybenzoate](/img/structure/B2927025.png)

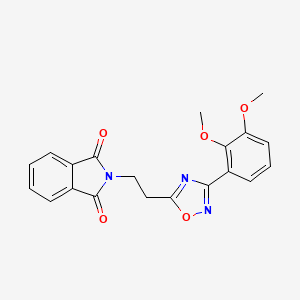
![(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine](/img/structure/B2927030.png)
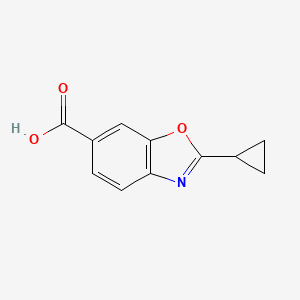
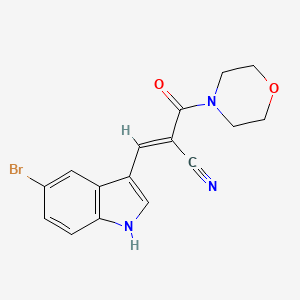
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B2927034.png)

